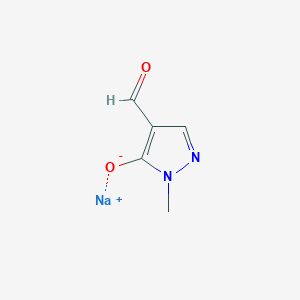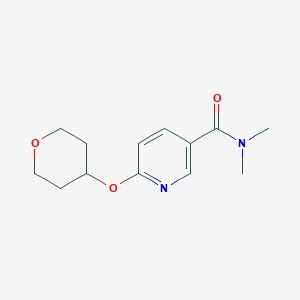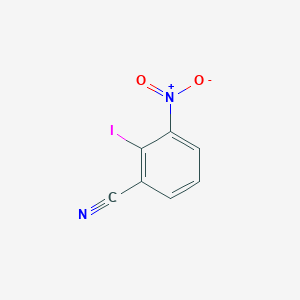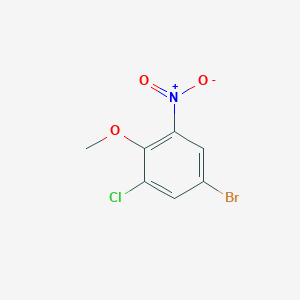
Sodium;4-formyl-2-methylpyrazol-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;4-formyl-2-methylpyrazol-3-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, which is used to introduce the formyl group into the pyrazole ring . The reaction conditions often involve the use of reagents such as phosphorus oxychloride and dimethylformamide.
Industrial Production Methods: Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium;4-formyl-2-methylpyrazol-3-olate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group on the pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of 4-carboxy-2-methylpyrazol-3-olate.
Reduction: Formation of 4-hydroxymethyl-2-methylpyrazol-3-olate.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Sodium;4-formyl-2-methylpyrazol-3-olate is used as a building block in the synthesis of more complex pyrazole derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, This compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Sodium;4-formyl-2-methylpyrazol-3-olate involves its interaction with specific molecular targets and pathways. The formyl group and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-formylpyrazole
- 2-methylpyrazole
- 3-hydroxy-4-methylpyrazole
Comparison: Sodium;4-formyl-2-methylpyrazol-3-olate is unique due to the presence of both the formyl and methyl groups on the pyrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
sodium;4-formyl-2-methylpyrazol-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Na/c1-7-5(9)4(3-8)2-6-7;/h2-3,9H,1H3;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIIJPDQDYEGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2679698.png)

![2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2679702.png)

![5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2679704.png)
![Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2679706.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine](/img/structure/B2679707.png)
![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)
![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2679710.png)

![Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate](/img/structure/B2679716.png)

![2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B2679720.png)
